1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid and pyrrole-2-carboxylic acid, while reduction may produce more saturated pyridine and pyrrole derivatives.
Scientific Research Applications
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethanone: This compound has a similar structure but lacks the pyrrole ring.
1-(4-Pyridinyl)ethanone: Similar to the above, but with the pyridine ring in a different position.
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds have a triazine ring instead of a pyrrole ring.
Uniqueness
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is unique due to its fused pyridine and pyrrole rings, which confer distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(3-pyridin-4-yl-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-7-4-11(8-13)10-2-5-12-6-3-10/h2-6H,7-8H2,1H3 |
InChI Key |
SOROVPPIXVXTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC=C(C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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